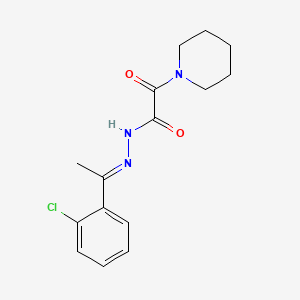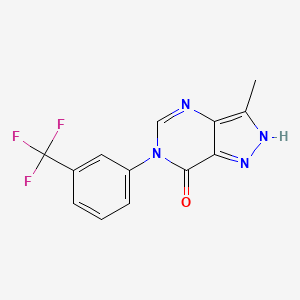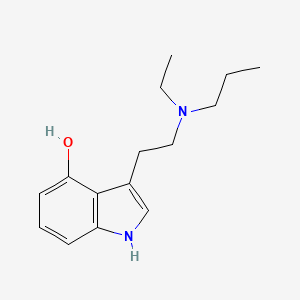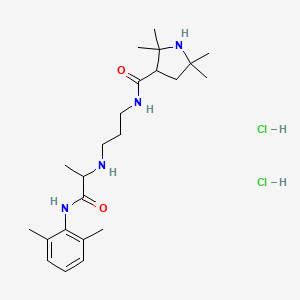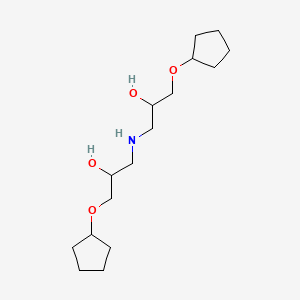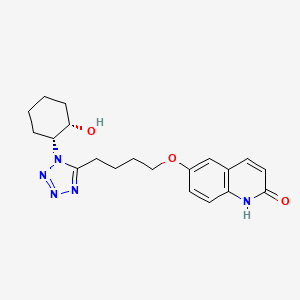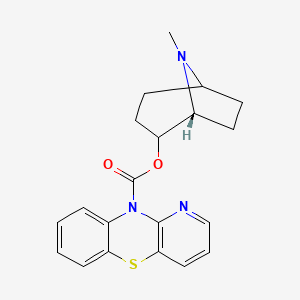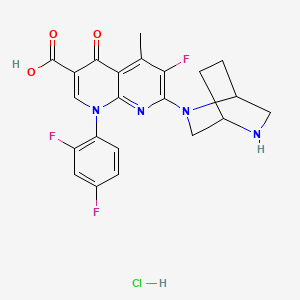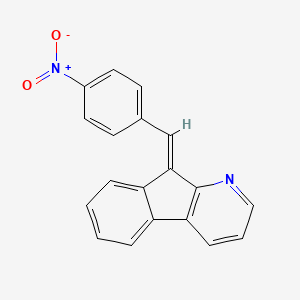
9-(4-Nitrobenzylidene)-1-azafluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Nitrobenzylidene)-1-azafluorene is a heterocyclic compound that features a benzylidene group substituted with a nitro group at the para position and an azafluorene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Nitrobenzylidene)-1-azafluorene typically involves the condensation reaction between 4-nitrobenzaldehyde and 1-azafluorene. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Nitrobenzylidene)-1-azafluorene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Conversion to 9-(4-aminobenzylidene)-1-azafluorene.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
9-(4-Nitrobenzylidene)-1-azafluorene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 9-(4-Nitrobenzylidene)-1-azafluorene is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azafluorene moiety may also interact with DNA or proteins, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-Nitrophenyl)-1-azafluorene
- 9-(4-Nitrobenzylidene)-2-azafluorene
- 9-(4-Nitrobenzylidene)-1-azaindene
Uniqueness
9-(4-Nitrobenzylidene)-1-azafluorene is unique due to the specific positioning of the nitro group and the azafluorene moiety, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
110576-14-2 |
|---|---|
Molekularformel |
C19H12N2O2 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
(9E)-9-[(4-nitrophenyl)methylidene]indeno[2,1-b]pyridine |
InChI |
InChI=1S/C19H12N2O2/c22-21(23)14-9-7-13(8-10-14)12-18-16-5-2-1-4-15(16)17-6-3-11-20-19(17)18/h1-12H/b18-12+ |
InChI-Schlüssel |
GBRGLUCMIMJAHQ-LDADJPATSA-N |
Isomerische SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=C/C4=CC=C(C=C4)[N+](=O)[O-])N=CC=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)[N+](=O)[O-])N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


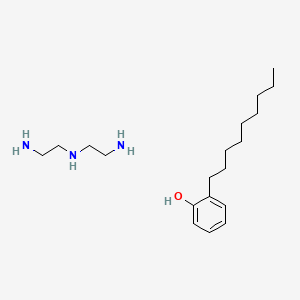
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739893.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)
